molecular formula C6H4BrF3N2 B1458820 3-Bromo-4-(trifluoromethyl)pyridin-2-amine CAS No. 1227489-63-5

3-Bromo-4-(trifluoromethyl)pyridin-2-amine

Cat. No. B1458820
M. Wt: 241.01 g/mol
InChI Key: KYUIKQXADNCVHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Bromo-4-(trifluoromethyl)pyridin-2-amine” is a chemical compound that belongs to the class of organic compounds known as trifluoromethylpyridines . These are organofluorine compounds that contain a pyridine ring substituted with a trifluoromethyl group .


Molecular Structure Analysis

The molecular formula of “3-Bromo-4-(trifluoromethyl)pyridin-2-amine” is C6H4BrF3N2 . This compound contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The pyridine ring is substituted with a bromo group at the 3rd position, a trifluoromethyl group at the 4th position, and an amine group at the 2nd position .

Scientific Research Applications

Synthesis and Chemical Reactions

Research on 3-Bromo-4-(trifluoromethyl)pyridin-2-amine focuses on its utility in synthesizing complex molecules through various chemical reactions. For example, the compound has been employed in the deprotonative coupling of pyridines with aldehydes, demonstrating the functionalization of pyridine derivatives under ambient conditions. This process is facilitated by an amide base generated in situ, illustrating the compound's role in synthesizing novel structures with potential applications in pharmaceuticals and materials science (Shigeno et al., 2019).

Catalysis and Synthesis Enhancement

Another area of application is in catalysis, where 3-Bromo-4-(trifluoromethyl)pyridin-2-amine derivatives have been synthesized via Suzuki cross-coupling reactions. These reactions produce novel pyridine derivatives, which are further investigated for their quantum mechanical properties and biological activities, including antimicrobial and antithrombolytic effects. Such studies highlight the compound's versatility in synthesizing new materials with significant biological activities (Ahmad et al., 2017).

Material Science and Biological Activity

The compound's derivatives have been explored for their potential in material science and as biological agents. For instance, detailed quantum mechanical investigations reveal insights into the molecular properties that could inform their use in liquid crystals and other advanced materials. Concurrently, the biological activity assessments of these derivatives offer a glimpse into their potential therapeutic applications, showcasing a multifaceted approach to leveraging this chemical for various scientific advancements (Gulraiz Ahmad et al., 2017).

Advanced Organic Synthesis

Further exploration into the synthetic versatility of 3-Bromo-4-(trifluoromethyl)pyridin-2-amine reveals its involvement in complex organic syntheses, such as the creation of highly functionalized pyrroles. These syntheses highlight innovative approaches to chemical synthesis, leveraging the unique reactivity of the compound to produce materials with potential applications in drug development and organic electronics (Aquino et al., 2015).

Future Directions

Trifluoromethylpyridines, including “3-Bromo-4-(trifluoromethyl)pyridin-2-amine”, have wide applications in the agrochemical and pharmaceutical industries . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

properties

IUPAC Name

3-bromo-4-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF3N2/c7-4-3(6(8,9)10)1-2-12-5(4)11/h1-2H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYUIKQXADNCVHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C(F)(F)F)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-(trifluoromethyl)pyridin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-4-(trifluoromethyl)pyridin-2-amine
Reactant of Route 2
Reactant of Route 2
3-Bromo-4-(trifluoromethyl)pyridin-2-amine
Reactant of Route 3
Reactant of Route 3
3-Bromo-4-(trifluoromethyl)pyridin-2-amine
Reactant of Route 4
Reactant of Route 4
3-Bromo-4-(trifluoromethyl)pyridin-2-amine
Reactant of Route 5
3-Bromo-4-(trifluoromethyl)pyridin-2-amine
Reactant of Route 6
Reactant of Route 6
3-Bromo-4-(trifluoromethyl)pyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.